N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate
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Overview
Description
N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate is a chemical compound with the molecular formula C21H24N2O5S and a molecular weight of 416.49. This compound is known for its unique structural features, which include a naphthalene ring substituted with a diethylsulfamoyl group and a hydroxyl group, as well as a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate involves several steps. One common method includes the reaction of 4-diethylsulfamoyl-2-hydroxynaphthalene with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization to obtain the hydrate form .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate can be compared with other similar compounds such as:
N-phenylacetamide sulphonamides: These compounds also contain a sulfonamide group and exhibit similar biological activities.
Phenoxy acetamide derivatives: These compounds share structural similarities and are studied for their pharmacological properties.
Indole derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S.H2O/c1-3-23(4-2)28(26,27)19-14-18(24)20(17-13-9-8-12-16(17)19)22-21(25)15-10-6-5-7-11-15;/h5-14,24H,3-4H2,1-2H3,(H,22,25);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTAMKNXZLQFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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